Receptor Binding Affinity and Functional Selectivity Profile
(-)-Cevimeline demonstrates distinct functional potency at recombinant human muscarinic receptor subtypes. It exhibits EC50 values of 23 nM at M1 and 48 nM at M3 receptors, with markedly lower potency at M2 and M4 receptors (EC50 >1 µM) . This contrasts with pilocarpine, a non-selective partial agonist that lacks significant subtype discrimination [1]. While comparative M1/M3 selectivity ratios vary, cevimeline has been reported to exhibit >8-fold higher selectivity for M1 over M3 receptors [2], which is a key differentiator from pilocarpine's broader activity profile [3].
| Evidence Dimension | Receptor subtype selectivity and functional potency |
|---|---|
| Target Compound Data | EC50: M1 = 23 nM, M3 = 48 nM, M5 = 63 nM; M2 and M4 >1 µM |
| Comparator Or Baseline | Pilocarpine: non-selective partial agonist without significant M1/M3 discrimination |
| Quantified Difference | Cevimeline exhibits nanomolar potency at M1/M3 with micromolar potency at M2/M4; pilocarpine is a non-selective partial agonist |
| Conditions | Recombinant human muscarinic receptor subtypes expressed in CHO cells |
Why This Matters
This selectivity profile provides a mechanistic basis for the reduced incidence of cardiovascular and other off-target side effects observed in clinical studies, making (-)-cevimeline the preferred tool compound for exocrine gland-targeted muscarinic research.
- [1] Fisher A, Brandeis R, Karton I, et al. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3') quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. J Pharmacol Exp Ther. 1991;257(1):392-403. View Source
- [2] ICS-EUS 2018 Abstract. Pre-junctional M1 receptor: A Therapeutic Target for Underactive Bladder. View Source
- [3] Yasuda H, Niki H. Review of the Pharmacological Properties and Clinical Usefulness of Muscarinic Agonists for Xerostomia in Patients with Sjögren's Syndrome. Clin Drug Investig. 2002;22(2):67-73. View Source
